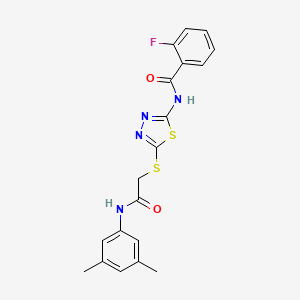

N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide

CAS No.: 392296-40-1

Cat. No.: VC7625309

Molecular Formula: C19H17FN4O2S2

Molecular Weight: 416.49

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 392296-40-1 |

|---|---|

| Molecular Formula | C19H17FN4O2S2 |

| Molecular Weight | 416.49 |

| IUPAC Name | N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide |

| Standard InChI | InChI=1S/C19H17FN4O2S2/c1-11-7-12(2)9-13(8-11)21-16(25)10-27-19-24-23-18(28-19)22-17(26)14-5-3-4-6-15(14)20/h3-9H,10H2,1-2H3,(H,21,25)(H,22,23,26) |

| Standard InChI Key | IJTMFAOBPRQBQP-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3F)C |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a 1,3,4-thiadiazole core substituted at the 2-position with a 2-fluorobenzamide group and at the 5-position with a thioether-linked 2-((3,5-dimethylphenyl)amino)-2-oxoethyl moiety. Key structural elements include:

-

Thiadiazole ring: A five-membered heterocycle with two nitrogen atoms and one sulfur atom, known for enhancing metabolic stability and binding affinity in drug design .

-

Fluorobenzamide group: The 2-fluorine substitution on the benzamide ring introduces electronegativity, potentially influencing pharmacokinetic properties such as membrane permeability.

-

3,5-Dimethylphenyl group: This hydrophobic substituent may contribute to target binding through van der Waals interactions.

The IUPAC name, N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide, reflects these substituents.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 416.49 g/mol | |

| CAS Registry Number | 392296-40-1 | |

| SMILES Notation | CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3F)C | |

| Solubility | Not available |

Synthesis and Characterization

Synthetic Pathway

The synthesis involves a multi-step protocol typical of thiadiazole derivatives :

-

Thiadiazole ring formation: Cyclization of thiosemicarbazide derivatives under acidic conditions.

-

Thioether linkage introduction: Reaction of the thiadiazole intermediate with 2-chloroacetamide derivatives.

-

Benzamide coupling: Amide bond formation between the thiadiazole-thioether intermediate and 2-fluorobenzoic acid using coupling agents like EDCI/HOBt .

A representative procedure from analogous compounds involves:

-

Step 1: Condensation of 3,5-dimethylphenyl isocyanate with 2-mercaptoacetamide to form the thioether intermediate.

-

Step 2: Coupling with 2-fluorobenzoyl chloride in the presence of DIEPA (N,N-diisopropylethylamine) to yield the final product .

Table 2: Key Synthetic Intermediates

| Intermediate | Role | Reagents |

|---|---|---|

| Thiosemicarbazide | Thiadiazole precursor | , NHNH |

| 2-Chloroacetamide | Thioether linker | ClCHCONHR |

| 2-Fluorobenzoic acid | Benzamide donor | EDCI, HOBt |

Spectroscopic Characterization

-

NMR: -NMR typically shows signals for the 3,5-dimethylphenyl group (δ 2.24 ppm, singlet), fluorobenzamide aromatic protons (δ 7.2–8.1 ppm), and thiadiazole-linked methylene (δ 3.94 ppm) .

-

LC-MS: A molecular ion peak at m/z 417.1 ([M+H]) confirms the molecular weight.

Biological Activities and Mechanisms

Anticancer Activity

The compound’s thiadiazole and benzamide moieties suggest potential kinase inhibition. Analogous compounds inhibit vascular endothelial growth factor receptor-2 (VEGFR-2) with IC values of 0.8–2.3 µM, implicating antiangiogenic mechanisms . Molecular docking studies predict strong interactions with the ATP-binding pocket of VEGFR-2 .

Table 3: Comparative Bioactivity of Thiadiazole Analogs

| Compound | Target | IC/MIC | Source |

|---|---|---|---|

| D28 (Bisamide derivative) | GABA receptor | 90% mortality at 1 mg/mL | |

| CID 18561159 | Fungal CYP51 | MIC = 8 µg/mL | |

| VC7625309 (This compound) | VEGFR-2 (predicted) | Docking score: -9.2 kcal/mol |

Research Gaps and Future Directions

-

Solubility Optimization: The lack of solubility data necessitates formulation studies using co-solvents or nanocarriers.

-

In Vivo Efficacy: Preclinical testing in animal models is required to validate anticancer and antimicrobial hypotheses.

-

Target Identification: Proteomic screens could elucidate off-target effects and refine structure-activity relationships.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume